molecular formula C12H16N4S B5314411 3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5314411
M. Wt: 248.35 g/mol
InChI Key: PGHUVLVTNWQZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in various disease processes.
Biochemical and Physiological Effects:
Studies have shown that 3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to explore its potential for use in combination with other drugs to enhance its efficacy. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-isopropylthiadiazole with 1,3-dibromo-2-propanol in the presence of a base. The resulting product is then treated with sodium azide and copper(I) iodide to form the desired compound.

Scientific Research Applications

3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to have antimicrobial, antitumor, and antiviral properties. Additionally, it has shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-7(2)9-13-14-11-16(9)15-10(17-11)8-6-12(8)4-3-5-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHUVLVTNWQZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3CC34CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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